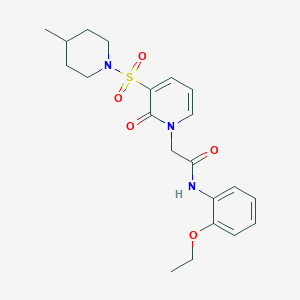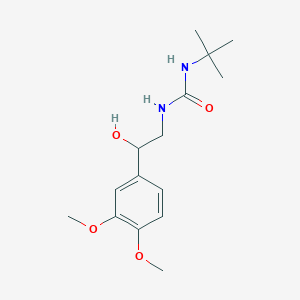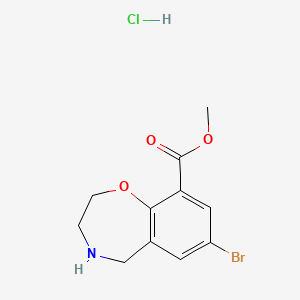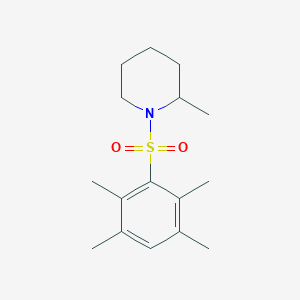
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzyl)thiourea is a useful research compound. Its molecular formula is C26H35N3O5S and its molecular weight is 501.64. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal and Analytical Chemistry Applications Thiourea and its derivatives, like the compound , demonstrate versatility in medicinal and analytical chemistry. For instance, thiourea derivatives show improved activities in pharmaceutical chemistry when coordinated with suitable metal ions like Cu, Ag, Au. This coordination enhances their applications in biological and medicinal fields. Additionally, the biologically active nature of these derivatives makes them useful as chemosensors, aiding in detecting anions and cations in environmental and biological samples (Khan et al., 2020).
Coordination Chemistry and Ligand Applications 1-(acyl/aroyl)-3-(substituted) thioureas have found extensive applications as ligands in coordination chemistry. Their nitrogen substituents influence intra- and intermolecular hydrogen-bonding interactions, impacting the coordination properties of these ligands. This versatility in chemical structure and interaction opens avenues for novel applications of transition metal complexes bearing these thioureas in various fields (Saeed et al., 2014).
Chemosensing Applications Thiourea-based compounds serve as critical chemosensors for detecting environmental pollutants. Their nucleophilic characteristics, owing to the presence of S- and N- atoms, allow them to establish robust inter- and intramolecular hydrogen bonds. These properties make them highly effective in detecting various anions and neutral analytes, thereby playing a significant role in monitoring and controlling environmental and biological pollutants (Al-Saidi & Khan, 2022).
Radioprotective and Radiosensibilizing Applications Some novel disubstituted thioureas show significant radioprotective effects, reducing chromosomal aberrations and enhancing the survival of irradiated plants. These compounds have been instrumental in mitigating the negative effects of gamma-rays in various biological systems, making them valuable in radioprotection studies and potentially in improving radiation therapy outcomes (Mehandjiev et al., 2002).
properties
IUPAC Name |
3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5S/c1-17-20(21-15-19(31-3)7-8-22(21)28-17)9-11-29(26(35)27-10-12-30-2)16-18-13-23(32-4)25(34-6)24(14-18)33-5/h7-8,13-15,28H,9-12,16H2,1-6H3,(H,27,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRGWMLVXWJGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(3,4,5-trimethoxybenzyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(2-pyridinylsulfanyl)phenyl]acrylonitrile](/img/structure/B2570629.png)
![2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2570630.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2570632.png)
![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)

![2-hydroxy-2-methyl-3-{4-oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}propanoic acid](/img/structure/B2570640.png)


![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2570652.png)